molecular formula C21H26N2O2S2 B028238 Sulforidazine CAS No. 14759-06-9

Sulforidazine

Cat. No.: B028238
CAS No.: 14759-06-9
M. Wt: 402.6 g/mol
InChI Key: FLGCRGJDQJIJAW-UHFFFAOYSA-N
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Description

Sulforidazine, also known by its trade names Imagotan, Psychoson, and Inofal, is a typical antipsychotic and a metabolite of thioridazine. It is more potent than its parent compound, thioridazine, and is primarily used in the treatment of schizophrenia and other psychotic disorders .

Mechanism of Action

Target of Action

Sulforidazine, also known as Imagotan, is a typical antipsychotic and a metabolite of thioridazine . It primarily targets dopamine receptors in the brain . The compound’s pharmacological effects are believed to be largely due to its metabolism into this compound and mesoridazine .

Mode of Action

This compound acts as a dopamine receptor blocker . It inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important brain functions . By blocking dopamine receptors, this compound can help regulate dopamine levels and mitigate symptoms of certain mental health disorders .

Biochemical Pathways

It’s known that this compound, like other antipsychotics, influences thedopaminergic pathways in the brain . These pathways are involved in motor control, reward, and several other cognitive and emotional functions .

Pharmacokinetics

It’s known that this compound is a metabolite of thioridazine, which suggests that it may share similar absorption, distribution, metabolism, and excretion (adme) properties . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopamine activity in the brain . By blocking dopamine receptors, this compound can help regulate dopamine levels, potentially alleviating symptoms of mental health disorders such as schizophrenia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many drugs, including this compound. Factors such as temperature, pH, and the presence of other substances can affect how a drug is absorbed, distributed, metabolized, and excreted . .

Biochemical Analysis

Biochemical Properties

Sulforidazine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a greater potency on striatal dopamine autoreceptors compared to thioridazine . This suggests that this compound may interact with these receptors, influencing their activity and thus playing a role in biochemical reactions.

Cellular Effects

The cellular effects of this compound are primarily related to its role as an antipsychotic. It is believed to exert its effects by influencing various cellular processes. For example, it has been suggested that this compound may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, molecular docking studies have shown that this compound may inhibit Penicillin-binding proteins PBP3 and PBP2a, which could be a possible mechanism of action against Staphylococcus aureus and MRSA strains .

Metabolic Pathways

This compound is a metabolite of thioridazine, suggesting that it is involved in the metabolic pathways of this parent compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulforidazine can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-2’-amino-4’-methylsulphonyl-diphenyl sulfide with 2-(2-chloroethyl)-1-methylpiperidine . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Sulforidazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound. These products can have different pharmacological properties and uses .

Scientific Research Applications

Sulforidazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its higher potency compared to thioridazine and its specific receptor binding profile. This makes it more effective in treating certain psychotic disorders with potentially fewer side effects .

Properties

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGCRGJDQJIJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864531
Record name (+/-)-Thioridazine-2-sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulforidazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14759-06-9
Record name Sulforidazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14759-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulforidazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014759069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Thioridazine-2-sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulforidazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULFORIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7599I244X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sulforidazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

121 - 123 °C
Record name Sulforidazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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